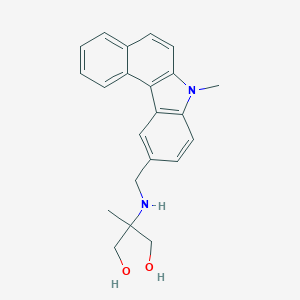
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7U85 Hydrochlorid ist eine Verbindung, die für ihre biozide Aktivität und ihr Potenzial als Antitumormittel bekannt ist . Es handelt sich um ein Benzo[c]carbazol-Propan-diol-Derivat mit der chemischen Formel C({22})H({25})ClN({2})O({2}) und einem Molekulargewicht von 384,90 g/mol . Diese Verbindung hat aufgrund ihrer vielversprechenden biologischen Aktivitäten großes Interesse in der wissenschaftlichen Forschung geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7U85 Hydrochlorid umfasst mehrere Schritte, beginnend mit dem geeigneten Benzo[c]carbazol-Vorläufer. Der Syntheseweg beinhaltet typischerweise:
Bildung des Benzo[c]carbazol-Kerns: Dieser Schritt beinhaltet Cyclisierungsreaktionen zur Bildung der Kernstruktur.
Funktionalisierung: Einführung von funktionellen Gruppen wie Hydroxyl- und Aminogruppen durch verschiedene organische Reaktionen.
Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion von 7U85 Hydrochlorid würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab befolgen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit, die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität und den Einsatz von großtechnischen Reaktoren und Reinigungssystemen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7U85 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und möglicherweise die biologische Aktivität beeinflussen.
Substitution: Verschiedene Substitutionsreaktionen können verschiedene Substituenten in das Molekül einführen, die seine Eigenschaften beeinflussen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation hydroxylierte oder Keton-Derivate ergeben, während die Reduktion Amin- oder Alkohol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
7U85 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Untersucht auf seine bioziden Eigenschaften, einschließlich antibakterieller und antifungizider Aktivitäten.
Medizin: Als potenzielles Antitumormittel untersucht, da es das Wachstum von Krebszellen hemmen kann.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel und Biozide.
Wirkmechanismus
Der Wirkmechanismus von 7U85 Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen innerhalb von Zellen. Es wird vermutet, dass es zelluläre Prozesse stört, die für das Überleben und die Proliferation von Zellen unerlässlich sind. Die genauen Wege und Zielstrukturen werden noch untersucht, aber es ist bekannt, dass es Apoptose (programmierter Zelltod) in Krebszellen induziert .
Wirkmechanismus
The mechanism of action of 7U85 hydrochloride involves its interaction with specific molecular targets within cells. It is believed to interfere with cellular processes critical for cell survival and proliferation. The exact pathways and targets are still under investigation, but it is known to induce apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
7U85 Hydrochlorid kann mit anderen Benzo[c]carbazol-Derivaten und ähnlichen bioziden Verbindungen verglichen werden:
Benzo[c]carbazol-Derivate: Diese Verbindungen haben eine ähnliche Kernstruktur, unterscheiden sich aber in ihren funktionellen Gruppen, was sich auf ihre biologischen Aktivitäten auswirkt.
Andere biozide Mittel: Verbindungen wie Triclosan und Chlorhexidin zeigen ebenfalls biozide Aktivität, haben aber unterschiedliche chemische Strukturen und Wirkmechanismen.
Liste ähnlicher Verbindungen
Triclosan: Ein weit verbreitetes antibakterielles und antifungizides Mittel.
Chlorhexidin: Ein Antiseptikum, das gegen eine breite Palette von Mikroorganismen wirksam ist.
Benzo[a]pyren: Ein weiterer polycyclischer aromatischer Kohlenwasserstoff mit biologischer Aktivität, der jedoch vor allem für seine krebserzeugenden Eigenschaften bekannt ist.
Eigenschaften
CAS-Nummer |
120097-91-8 |
|---|---|
Molekularformel |
C22H24N2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |
InChI-Schlüssel |
JVMISFXHWOKYOX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Key on ui other cas no. |
120097-91-8 |
Synonyme |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















